3-amino-5-oxo-1H-pyrazole-2-carboxamide
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Overview
Description
3-amino-5-oxo-1H-pyrazole-2-carboxamide is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-5-oxo-1H-pyrazole-2-carboxamide typically involves the reaction of hydrazine derivatives with β-diketones or their equivalents. One common method is the cyclization of 3-amino-1H-pyrazole-4-carboxamide with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often utilize automated reactors and continuous flow systems to optimize reaction conditions and scale up production .
Chemical Reactions Analysis
Types of Reactions
3-amino-5-oxo-1H-pyrazole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles and pyrazolones, which have significant applications in medicinal chemistry .
Scientific Research Applications
3-amino-5-oxo-1H-pyrazole-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Medicine: This compound has potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 3-amino-5-oxo-1H-pyrazole-2-carboxamide involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. This compound may also interact with receptors, modulating their signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-amino-5-methyl-1H-pyrazole: Similar in structure but with a methyl group instead of an oxo group.
5-amino-1H-pyrazole-4-carboxamide: Differing by the position of the amino group and the presence of a carboxamide group.
Uniqueness
3-amino-5-oxo-1H-pyrazole-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its oxo group at the 5-position and carboxamide group at the 2-position make it a versatile intermediate in the synthesis of various bioactive compounds .
Properties
IUPAC Name |
3-amino-5-oxo-1H-pyrazole-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O2/c5-2-1-3(9)7-8(2)4(6)10/h1H,5H2,(H2,6,10)(H,7,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVIMPNFNRWNAOI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(NC1=O)C(=O)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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